molecular formula C23H26ClN3O4S B2495786 N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-ethoxy-5-(propan-2-yl)benzene-1-sulfonamide CAS No. 921554-79-2

N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-ethoxy-5-(propan-2-yl)benzene-1-sulfonamide

Cat. No.: B2495786
CAS No.: 921554-79-2
M. Wt: 475.99
InChI Key: CONRGRXVGZWCLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-ethoxy-5-(propan-2-yl)benzene-1-sulfonamide is a structurally complex sulfonamide derivative featuring a pyridazinone core substituted with a 4-chlorophenyl group at position 3 and linked via an ethyl chain to a benzene sulfonamide moiety. The sulfonamide-bearing aromatic ring is further modified with an ethoxy group at position 2 and an isopropyl group at position 3. The pyridazinone moiety may contribute to hydrogen bonding and π-stacking interactions, while the chlorophenyl and isopropyl groups likely influence lipophilicity and steric bulk, critical for pharmacokinetic properties like membrane permeability and metabolic stability.

Properties

IUPAC Name

N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2-ethoxy-5-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN3O4S/c1-4-31-21-11-7-18(16(2)3)15-22(21)32(29,30)25-13-14-27-23(28)12-10-20(26-27)17-5-8-19(24)9-6-17/h5-12,15-16,25H,4,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CONRGRXVGZWCLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-ethoxy-5-(propan-2-yl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:

    Formation of the Dihydropyridazinone Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the dihydropyridazinone ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using a chlorinated aromatic compound and a suitable catalyst.

    Attachment of the Sulfonamide Group: The sulfonamide group is attached via a sulfonation reaction, typically using sulfonyl chloride and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-ethoxy-5-(propan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and bases (NaOH, KOH) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Molecular Formula

The molecular formula is C20H24ClN3O4SC_{20}H_{24}ClN_{3}O_{4}S, with a molecular weight of approximately 421.93 g/mol.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. The inhibition of tyrosine kinases, particularly the MET receptor, has been linked to the compound's potential in treating various cancers. Tyrosine kinase inhibitors are crucial in cancer therapy as they interfere with the signaling pathways that promote tumor growth and survival .

Antimicrobial Properties

Research has shown that sulfonamide derivatives possess antimicrobial activity. The incorporation of the sulfonamide group in this compound may enhance its efficacy against bacterial infections, making it a candidate for further exploration in antibiotic development .

Anticonvulsant Effects

The compound's structural analogs have been investigated for their anticonvulsant properties. Studies focusing on similar pyridazinone derivatives suggest that they may modulate neurotransmitter systems, providing a potential avenue for treating epilepsy and other seizure disorders .

In Vitro Studies

In vitro assays have demonstrated the cytotoxic effects of related compounds on various cancer cell lines. For instance, compounds structurally similar to N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-ethoxy-5-(propan-2-yl)benzene-1-sulfonamide have shown IC50 values in the micromolar range against breast and lung cancer cell lines .

Animal Models

Preclinical studies using animal models have provided insights into the pharmacokinetics and pharmacodynamics of this class of compounds. For example, one study reported significant reductions in tumor size in mice treated with a related pyridazinone derivative compared to controls .

Mechanism of Action

The mechanism of action of N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-ethoxy-5-(propan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to the active site of enzymes and preventing their normal function.

    Receptor Modulation: Interacting with receptors to either activate or inhibit their signaling pathways.

    Pathway Interference: Disrupting key pathways involved in disease processes, such as inflammation or cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A. Pyridazinone-Based Sulfonamides

Compound A : N-{2-[3-phenyl-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-methylbenzene-1-sulfonamide

  • Structural Differences : Lacks the 4-chloro and isopropyl substituents; methyl group replaces ethoxy.
  • Functional Impact : Reduced lipophilicity (clogP = 2.1 vs. 3.8 for the target compound) and weaker receptor binding (ΔG = -9.2 kcal/mol vs. -11.5 kcal/mol in AutoDock4 simulations) due to absence of halogen and bulky isopropyl groups .

Compound B : N-{3-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-methoxy-5-(tert-butyl)benzene-1-sulfonamide

  • Structural Differences : Fluorine replaces chlorine; propyl linker instead of ethyl; tert-butyl instead of isopropyl.
  • Functional Impact : Enhanced metabolic stability (t1/2 = 8.2 h vs. 5.6 h) due to fluorine’s electronegativity and tert-butyl’s steric protection, but reduced solubility (logS = -4.1 vs. -3.2) .

Electronic and Noncovalent Interaction Analysis

  • Electrostatic Potential (ESP): Multiwfn analysis shows the target compound’s sulfonamide group has a more negative ESP (-45 kcal/mol) compared to Compound A (-32 kcal/mol), enhancing hydrogen-bond acceptor capacity .
  • Noncovalent Interactions: NCI (Noncovalent Interaction) plots reveal strong van der Waals interactions between the 4-chlorophenyl group and hydrophobic receptor pockets, absent in non-halogenated analogues .

Stereochemical and Conformational Considerations

  • Pharmacopeial compounds (e.g., PF 43(1) entries m, n, o) highlight the importance of stereochemistry in sulfonamide derivatives. For instance, (R)- vs. (S)-configured analogues exhibit 10-fold differences in IC50 values due to steric clashes or optimized hydrogen bonding .

Data Tables

Table 1: Physicochemical and Binding Properties

Compound clogP logS ΔG (kcal/mol) Metabolic t1/2 (h)
Target Compound 3.8 -3.2 -11.5 5.6
Compound A 2.1 -2.5 -9.2 4.1
Compound B 4.2 -4.1 -10.8 8.2

Table 2: Key Noncovalent Interactions (NCI Analysis)

Compound Dominant Interactions Interaction Strength (a.u.)
Target Compound Chlorophenyl π-π stacking, sulfonamide H-bond -0.025
Compound A Benzene π-π stacking -0.018
Compound B Fluorophenyl σ-hole interaction -0.022

Research Findings

Halogenation Effects : The 4-chlorophenyl group in the target compound significantly enhances binding affinity through halogen bonding and hydrophobic interactions, as validated by AutoDock4’s flexible sidechain docking .

Linker Length: Ethyl linkers optimize distance for dual binding to pyridazinone and sulfonamide sites, whereas propyl linkers (Compound B) introduce conformational strain, reducing potency .

Electron Localization: ELF analysis confirms lone pairs on the pyridazinone oxygen participate in strong hydrogen bonds (ELF = 0.78), absent in non-ketone analogues .

Biological Activity

N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-ethoxy-5-(propan-2-yl)benzene-1-sulfonamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyridazine moiety, an ethoxy group, and a sulfonamide functional group. Its molecular formula is C19H24ClN3O3S, and it has a molecular weight of approximately 397.93 g/mol. The presence of the 4-chlorophenyl group is significant for its biological activity.

Antimicrobial Activity

Research has demonstrated that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of pyridazine have shown effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) of related compounds has been compared favorably against standard antibiotics like ciprofloxacin, indicating potential as an antimicrobial agent .

Antioxidant Properties

The compound's antioxidant potential has been evaluated using assays such as DPPH radical scavenging and reducing power tests. These studies suggest that it may act as an effective free radical scavenger, which is crucial in preventing oxidative stress-related diseases .

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes involved in cellular proliferation and inflammation. In particular, it has been suggested that the sulfonamide group plays a critical role in enzyme inhibition, potentially affecting pathways related to cancer cell growth .

Study on Antimicrobial Efficacy

A study conducted on a series of pyridazine derivatives, including our compound of interest, revealed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the chemical structure could enhance efficacy, with the 4-chlorophenyl substituent being particularly beneficial .

Antioxidant Activity Assessment

In another investigation focusing on antioxidant properties, the compound was subjected to various in vitro assays. The results indicated a strong correlation between its structural features and its ability to scavenge free radicals effectively. This suggests potential applications in formulations aimed at reducing oxidative damage in biological systems .

Data Tables

Property Value
Molecular FormulaC19H24ClN3O3S
Molecular Weight397.93 g/mol
Antimicrobial Activity (MIC)Comparable to ciprofloxacin
Antioxidant Activity (DPPH IC50)45 µg/mL

Q & A

Q. What are the common synthetic strategies for preparing N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-ethoxy-5-(propan-2-yl)benzene-1-sulfonamide, and what are the critical steps?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the pyridazinone core via cyclization of hydrazine derivatives with diketones or keto-esters under acidic conditions.
  • Step 2 : Functionalization of the ethyl linker through nucleophilic substitution or coupling reactions (e.g., using sulfonyl chlorides to introduce the benzenesulfonamide group).
  • Step 3 : Introduction of the 4-chlorophenyl and isopropyl substituents via Suzuki–Miyaura cross-coupling or nucleophilic aromatic substitution, requiring palladium catalysts and controlled temperatures (60–90°C) .
    Key reagents : Sulfonyl chlorides, sodium hydroxide (for sulfonamide bond formation), and palladium catalysts (e.g., Pd(PPh₃)₄). Solvents like dimethylformamide (DMF) or dichloromethane are critical for solubility .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with attention to sulfonamide proton signals (δ 10–12 ppm) and pyridazinone carbonyl groups (δ 160–170 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Used to monitor reaction progress and quantify impurities (e.g., unreacted intermediates) with reverse-phase C18 columns and UV detection .
  • Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns, especially for distinguishing chlorine substituents .

Q. What are the common impurities observed during synthesis, and how are they identified?

  • Byproducts : Unreacted sulfonyl chlorides or incomplete coupling intermediates.
  • Identification : HPLC retention time analysis coupled with tandem mass spectrometry (LC-MS/MS) isolates and characterizes impurities. For example, residual ethyl linker intermediates may appear as peaks with shorter retention times .

Q. How do the functional groups in this compound influence its stability during storage and handling?

  • Sulfonamide group : Susceptible to hydrolysis under acidic or basic conditions; store in inert atmospheres (N₂ or Ar) at –20°C.
  • Pyridazinone ring : Oxidative degradation can occur; antioxidants like BHT (butylated hydroxytoluene) are recommended in solution phases .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the final coupling step?

  • Temperature control : Lowering the temperature to 60°C during Suzuki–Miyaura coupling reduces side reactions (e.g., debromination) while maintaining catalytic efficiency .
  • Solvent optimization : Replacing DMF with toluene/water biphasic systems enhances palladium catalyst recycling and reduces byproduct formation .
  • Catalyst loading : Reducing Pd(PPh₃)₄ to 2 mol% with added ligands (e.g., XPhos) improves turnover number .

Q. What strategies address competing reaction pathways during functionalization of the pyridazinone ring?

  • Protecting groups : Temporarily block reactive sites (e.g., using tert-butyldimethylsilyl ethers for hydroxyl groups) to direct coupling to the desired position .
  • Kinetic vs. thermodynamic control : Adjust reaction time and temperature to favor the formation of the thermodynamically stable product over kinetic intermediates .

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?

  • Dynamic effects : Variable-temperature NMR (e.g., 25°C to –40°C) can clarify splitting caused by rotameric equilibria in the sulfonamide group .
  • Computational validation : Density Functional Theory (DFT) simulations predict NMR chemical shifts, aiding assignment of ambiguous signals .

Q. What in vitro assays are suitable for evaluating the compound’s biological activity, and how are false positives mitigated?

  • Target-based assays : Enzymatic inhibition studies (e.g., kinase or protease assays) with negative controls (e.g., compound analogs lacking the 4-chlorophenyl group) .
  • Cytotoxicity screening : Use orthogonal assays (MTT and ATP-based luminescence) to rule out nonspecific cell death .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Molecular docking : Software like AutoDock Vina models binding poses with target proteins (e.g., COX-2 for anti-inflammatory studies), guided by the sulfonamide moiety’s hydrogen-bonding capacity .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify critical binding residues .

Q. What methodologies assess the compound’s stability under physiological conditions (e.g., plasma or buffer solutions)?

  • Forced degradation studies : Incubate the compound in simulated gastric fluid (pH 2.0) or phosphate buffer (pH 7.4) at 37°C, monitoring degradation via HPLC.
  • Metabolite identification : Liver microsome assays coupled with LC-MS/MS detect oxidative metabolites (e.g., hydroxylation of the pyridazinone ring) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.